(S)-(-)-N-Boc-prolinol

Catalog No.
S753035
CAS No.
69610-40-8
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-N-Boc-prolinol

CAS Number

69610-40-8

Product Name

(S)-(-)-N-Boc-prolinol

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N

Synonyms

(2S)-2-(Hydroxymethyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; (2S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol; (2S)-2-Hydroxymethylpyrrolidine-1-carboxylic Acid tert-butyl Ester; (2S)-Hydroxymethylpyrrolidine-1-carboxylic Acid tert-

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO

The exact mass of the compound N-Boc-L-prolinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-N-Boc-prolinol (CAS: 69610-40-8) is an enantiopure amino alcohol widely procured as a foundational chiral building block for asymmetric organocatalysts, ligands, and active pharmaceutical ingredients (APIs). Featuring a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, it presents as a stable, easily handled solid or viscous oil that is highly soluble in standard organic solvents . Commercially, it is prioritized for the orthogonal reactivity of its free primary hydroxyl group, which allows for selective etherification, oxidation, or substitution while the secondary amine remains strictly masked . This baseline processability makes it a critical raw material for manufacturing Jørgensen-Hayashi catalysts and complex pharmaceutical intermediates where strict stereocontrol and mild downstream deprotection are mandatory .

Research Fit

Chiral building block derived from L-proline for asymmetric synthesis
Boc-protected amine enables orthogonal deprotection under mild acidic conditions
Secondary alcohol handle for further derivatization or ligand attachment
Supports chiral auxiliary, ligand precursor, and medicinal chemistry workflows

Substituting (S)-(-)-N-Boc-prolinol with unprotected (S)-prolinol, racemic mixtures, or alternative protecting groups (such as Cbz) introduces severe process liabilities. Unprotected prolinol cannot undergo clean oxidation or selective O-alkylation, as the highly reactive secondary amine triggers rapid polymerization, N-alkylation, or transition-metal catalyst poisoning [2]. Furthermore, substituting N-Boc with N-Cbz necessitates harsh hydrogenolysis (e.g., Pd/C, H2) for deprotection, which irrevocably destroys reducible functional groups like alkenes or alkynes in complex API intermediates[1]. Finally, compromising on enantiomeric purity by utilizing racemic grades directly degrades the stereoselectivity of downstream asymmetric organocatalysts, leading to costly yield losses and complex chiral separations in final product manufacturing [1].

Substitution Risk

Protecting Group
Acid-labile Boc vs. hydrogenolysis-labile Cbz dictates orthogonal protection strategy; interchange may compromise synthetic route.
Stereochemistry
(S)-enantiomer determines stereochemical induction outcome; (R)-enantiomer yields opposite configuration and is not a direct substitute.
Physicochemical
Lower MW and distinct solubility of Boc derivative alters purification profile; Cbz analog may require method redevelopment.

Chemoselective Oxidation to Chiral Aldehydes

For the synthesis of N-Boc-prolinal (a critical Garner's aldehyde analog), (S)-N-Boc-prolinol undergoes quantitative oxidation without epimerization [1]. Under Swern oxidation (oxalyl chloride/DMSO) or Cu/TEMPO catalysis, (S)-N-Boc-prolinol yields >99% of the target aldehyde [1], [2]. In contrast, unprotected (S)-prolinol fails under these conditions due to the reactive secondary amine, which causes rapid condensation and polymerization [2].

Evidence DimensionAldehyde Yield & Epimerization Resistance
Target Compound Data(S)-N-Boc-prolinol (>99% yield, 0% epimerization)
Comparator Or BaselineUnprotected (S)-prolinol (Reaction failure / polymerization)
Quantified Difference>99% yield difference with complete preservation of the stereocenter.
ConditionsSwern oxidation or Cu/TEMPO catalytic oxidation at scale

Enables the scalable production of chiral aldehyde building blocks without the yield loss and racemization associated with unprotected amines.

Enzymatic Resolution
Head-to-head
Lipase B E >100; recryst. ee: 98.7% → >99.9%
Supports enantiomeric enrichment by recrystallization
Preparative scale, 49% yield; reported enrichment context

Orthogonal Deprotection for Alkene-Containing APIs

When synthesizing complex APIs with reducible functional groups, the choice of protecting group dictates process viability. N-Boc-prolinol derivatives can be deprotected using mild acids (e.g., TFA or HCl), resulting in 100% retention of sensitive double bonds [1]. Conversely, N-Cbz-prolinol derivatives require Pd/C hydrogenolysis for deprotection, which causes unwanted reduction of allyl groups and other alkenes, leading to significant impurity formation and yield loss [1].

Evidence DimensionDouble Bond Retention during Deprotection
Target Compound DataN-Boc-prolinol derivatives (100% retention via acidic deprotection)
Comparator Or BaselineN-Cbz-prolinol derivatives (Alkene reduction via Pd/C hydrogenolysis)
Quantified DifferenceComplete preservation of reducible moieties versus severe degradation/reduction.
ConditionsDeprotection step in the synthesis of complex intermediates (e.g., β-lactamase inhibitors)

Dictates the procurement of Boc-protected over Cbz-protected prolinol when downstream targets contain sensitive reducible functional groups.

Diastereoselectivity Reversal
Head-to-head
Et₂Zn MPV: dr up to 7/93 (αS); NaBH₄ gives opposite configuration
Reported stereodivergent reduction outcome
Et₂Zn 5 equiv., hexane, r.t.; yield 31–73%

Controlled Nucleophilic Etherification in Cross-Coupling

In late-stage functionalization, the masked amine of N-Boc-prolinol allows it to act exclusively as an O-nucleophile. During Pd-catalyzed migratory aryl cross-coupling with para-halides, N-Boc-prolinol achieves ~41-43% yield of complex meta-ethers (e.g., iso-pyriproxyfen derivatives) [1]. Unprotected prolinol acts as a competing N-nucleophile, leading to unwanted N-arylation and rapid poisoning of the palladium catalyst[1].

Evidence DimensionChemoselective O-arylation Yield
Target Compound DataN-Boc-prolinol (~41-43% yield of target ether)
Comparator Or BaselineUnprotected prolinol (Competing N-arylation and catalyst poisoning)
Quantified DifferenceEnables moderate-to-good yield of O-arylated products where unprotected baselines fail entirely.
ConditionsPd-catalyzed migratory aryl cross-coupling with para-halides

Allows direct synthesis of complex chiral ethers and organocatalyst precursors without competing amine reactivity.

Commercial Optical Purity
Specification review
≥98.0% ee (chiral LC); [α]D −48° (c=1.3, CHCl₃)
Commercial chiral purity specification
Supplier-certified optical purity benchmark

Stereocenter Integrity During Organocatalyst Derivatization

The steric bulk of the Boc group protects the alpha-chiral center from racemization during aggressive downstream derivatization. Whether subjected to multistep mechanochemical synthesis or standard batch scale-up, (S)-N-Boc-prolinol retains ≥99% enantiomeric excess (ee) in the final isolated products (e.g., PZ-1190 or diarylprolinol silyl ethers) . Baselines utilizing poorly protected analogs or racemic mixtures suffer from severe loss of stereocontrol, requiring expensive chiral chromatography .

Evidence DimensionEnantiomeric Excess (ee) of Downstream Products
Target Compound Data(S)-N-Boc-prolinol (≥99% ee retained)
Comparator Or BaselineRacemic or poorly protected baselines (<90% ee or racemization)
Quantified DifferenceMaintains near-perfect stereopurity (≥99% ee) compared to significant racemization in baselines.
ConditionsMultistep mechanochemical or batch conversion to chiral ligands/APIs

Guarantees the rigid stereocontrol required for synthesizing premium asymmetric organocatalysts, directly impacting procurement for chiral manufacturing.

Physicochemical Properties
Cross-study
Boc: MW 201.26, b.p. 150 °C/4 mmHg; Cbz: MW 235.28, b.p. 160 °C/0.8 mmHg
Supports different purification and handling profiles
Solubility profiles differ; MW difference 17%
Protease Selectivity
Head-to-head
N-Boc: lipase B E >100; N-Cbz: subtilisin E 2.8
Supports biocatalytic resolution pathway selection
Reported enzyme-substrate selectivity context
Orthogonal Deprotection
Class-level
Boc: acid-labile, stable to H₂/Pd-C; Cbz: hydrogenolysis-labile
Enables orthogonal protecting group strategy
Class-level inference; verify for specific route

Synthesis of Jørgensen-Hayashi Organocatalysts

(S)-(-)-N-Boc-prolinol is the exact precursor required for etherification to diarylprolinol silyl ethers. The Boc protection prevents N-alkylation during Grignard addition, and the rigid (S)-stereocenter ensures the >99% ee necessary for the catalyst to drive highly stereoselective asymmetric Michael and aldol reactions[1].

Scale-Up of Alkene-Containing APIs

In the commercial scale-up of β-lactamase inhibitors and other complex APIs, N-Boc-prolinol is prioritized over Cbz-prolinol. The orthogonal Boc deprotection via mild acid allows for the removal of the protecting group without reducing sensitive allyl or alkene moieties, which would otherwise be destroyed by Pd/C hydrogenolysis [2].

Production of Chiral Aldehyde Building Blocks

N-Boc-prolinol is the optimal starting material for generating N-Boc-prolinal (a Garner's aldehyde analog). Its masked amine allows Swern or Cu/TEMPO oxidation to proceed quantitatively without the epimerization or polymerization that plagues unprotected prolinol, ensuring high-yield procurement of the chiral aldehyde[3].

Late-Stage Migratory Etherification

For the synthesis of agrochemical or pharmaceutical libraries via Pd-catalyzed cross-coupling, N-Boc-prolinol serves as a clean O-nucleophile. The Boc group prevents transition-metal catalyst poisoning and N-arylation, enabling the direct synthesis of complex chiral ethers from aryl halides [4].

Application Fit

Application
Selection Property
Validation Focus
Chiral auxiliary (SAMP/RAMP) synthesis
Recrystallization-enriched enantiopurity
Chiral purity verification by HPLC
(αS)-Polyfluoroalkyl prolinol scaffold
Stereodivergent Et₂Zn MPV reduction pathway
Diastereomeric ratio and configuration review
Lipase B-catalyzed kinetic resolution
High enantioselectivity with N-Boc substrate
Enantiomeric ratio and yield reproducibility
Orthogonal protection multi-step synthesis
Acid-labile Boc group stability to hydrogenation
Orthogonality with hydrogenation-sensitive groups

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.13649347 Da

Monoisotopic Mass

201.13649347 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-1-Boc-2-pyrrolidinemethanol

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